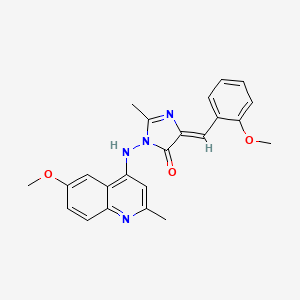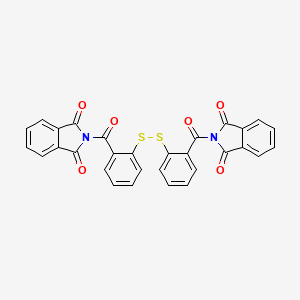
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione typically involves a series of reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be catalyzed by various agents, including transition-metal catalysts and organocatalysts, to enhance the efficiency and selectivity of the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless reaction involving simple heating can be employed to synthesize isoindoline/isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also simplifies the purification process.
化学反应分析
Types of Reactions: 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and disulfide linkages .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
科学研究应用
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurological disorders . Additionally, its unique chemical properties make it useful in the development of photochromic materials and polymer additives .
作用机制
The mechanism of action of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione involves its interaction with molecular targets through the isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, its inhibition of monoamine oxidase and cholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters .
相似化合物的比较
Similar Compounds: Similar compounds to 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives such as 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide and 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione .
Uniqueness: What sets this compound apart is its unique disulfide linkage, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly valuable in the development of novel therapeutic agents and advanced materials .
属性
CAS 编号 |
98051-91-3 |
|---|---|
分子式 |
C30H16N2O6S2 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
2-[2-[[2-(1,3-dioxoisoindole-2-carbonyl)phenyl]disulfanyl]benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H16N2O6S2/c33-25-17-9-1-2-10-18(17)26(34)31(25)29(37)21-13-5-7-15-23(21)39-40-24-16-8-6-14-22(24)30(38)32-27(35)19-11-3-4-12-20(19)28(32)36/h1-16H |
InChI 键 |
CHXQEUVXVNJZFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5C(=O)C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



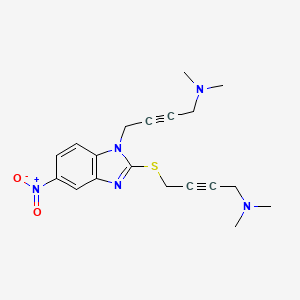
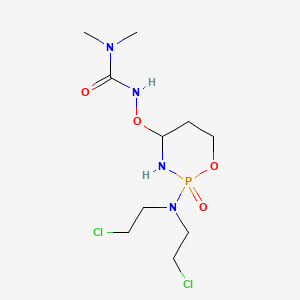

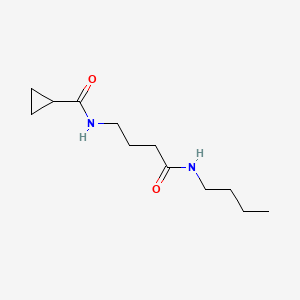
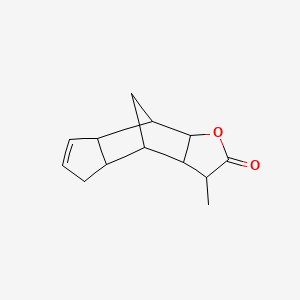
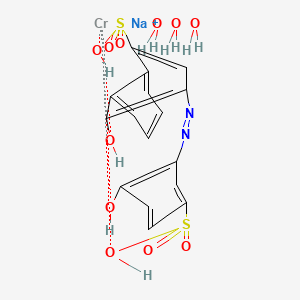
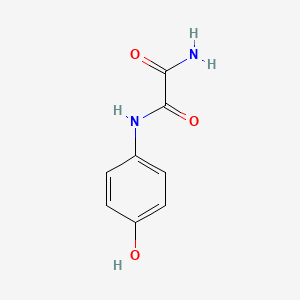
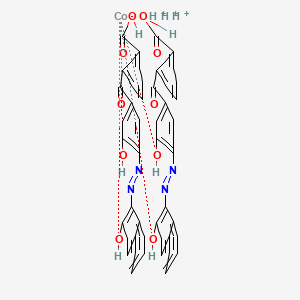
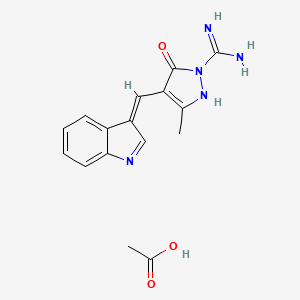
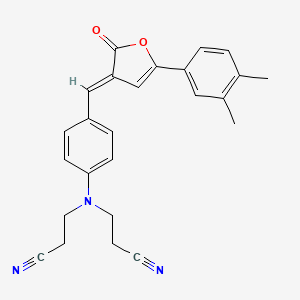
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)

